

# Anhydrovinblastine molecular formula and physical properties

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## Compound of Interest

Compound Name: **Anhydrovinblastine**

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## Anhydrovinblastine: A Technical Guide for Researchers

For immediate release

This technical guide provides an in-depth overview of the molecular formula, physical properties, and biological activities of **Anhydrovinblastine**, a key intermediate in the synthesis of the anticancer drug vinorelbine. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.

## Molecular and Physical Properties

**Anhydrovinblastine**, a semi-synthetic derivative of the vinca alkaloid vinblastine, possesses a complex chemical structure. Its molecular and physical characteristics are summarized below.

Property	Value
Molecular Formula	C46H56N4O8 <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	792.96 g/mol
CAS Number	38390-45-3 <a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to off-white powder
Solubility	Soluble in Chloroform and DMSO <a href="#">[3]</a>
Melting Point	Not available in the reviewed literature.
Boiling Point	Not available in the reviewed literature.

## Experimental Protocols

### Synthesis of Anhydrovinblastine via Coupling of Catharanthine and Vindoline

The synthesis of **Anhydrovinblastine** is most commonly achieved through the coupling of two simpler indole alkaloids, catharanthine and vindoline. Several methods have been developed, with the following protocol being a representative example of an iron(III)-mediated coupling reaction.

Materials:

- Catharanthine
- Vindoline
- Iron(III) chloride (FeCl<sub>3</sub>)
- Sodium borohydride (NaBH<sub>4</sub>)
- Trifluoroethanol (TFE)
- 0.05 N Hydrochloric acid (HCl)

- Aqueous sodium bicarbonate (NaHCO<sub>3</sub>)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask, dissolve equimolar amounts of catharanthine and vindoline in a mixture of aqueous 0.05 N HCl and trifluoroethanol.
- To this solution, add tris(4-bromophenyl)aminium hexachloroantimonate (BAHA) as a single-electron oxidant.
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion of the coupling reaction to form the iminium intermediate, carefully add sodium borohydride to the reaction mixture to reduce the iminium ion to **Anhydrovinblastine**.
- Quench the reaction by adding aqueous sodium bicarbonate solution until the pH is neutral.
- Extract the aqueous layer with dichloromethane.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude **Anhydrovinblastine** using silica gel column chromatography.

## Purification and Analysis by High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a standard technique for the purification and quantitative analysis of **Anhydrovinblastine**.

#### Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size).
- Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., 5 mM sodium phosphate buffer, pH 6.0). The gradient starts with a lower concentration of acetonitrile, which is gradually increased over the course of the run.
- Flow Rate: Typically 1.0 - 2.0 mL/min.
- Detection Wavelength: 254 nm.
- Sample Preparation: Dissolve the crude **Anhydrovinblastine** sample in the initial mobile phase composition and filter through a 0.2  $\mu$ m syringe filter before injection.

#### Procedure:

- Equilibrate the HPLC column with the initial mobile phase composition until a stable baseline is achieved.
- Inject the prepared sample onto the column.
- Run the gradient elution program to separate the components of the mixture.
- Monitor the elution profile at 254 nm. **Anhydrovinblastine** will elute as a distinct peak.
- Collect the fraction corresponding to the **Anhydrovinblastine** peak for preparative purification, or integrate the peak area for quantitative analysis against a standard curve.

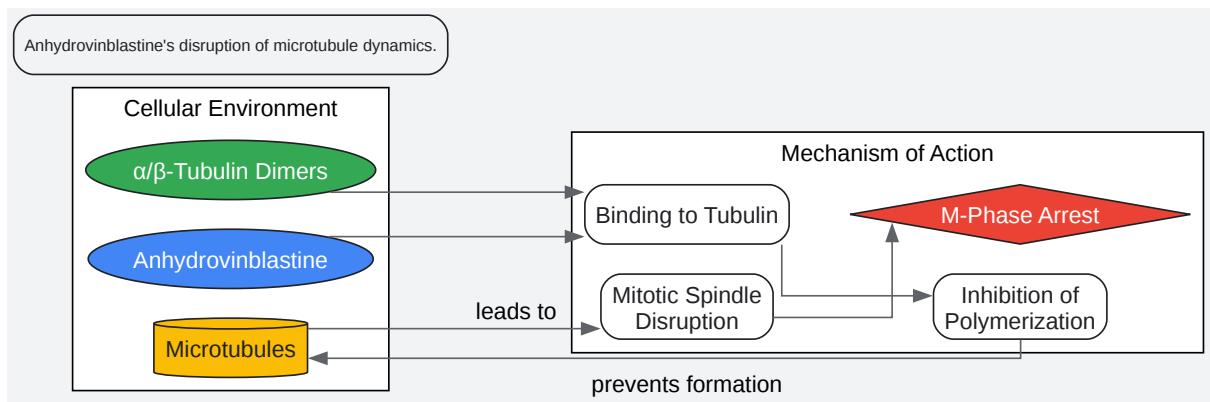
## Signaling Pathways and Mechanism of Action

**Anhydrovinblastine**, like its parent compound vinblastine, exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division. This ultimately leads to

cell cycle arrest and apoptosis.

## Disruption of Microtubule Dynamics

**Anhydrovinblastine** binds to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, leading to a disruption of the mitotic spindle. This prevents proper chromosome segregation during mitosis, causing the cell to arrest in the M phase of the cell cycle.

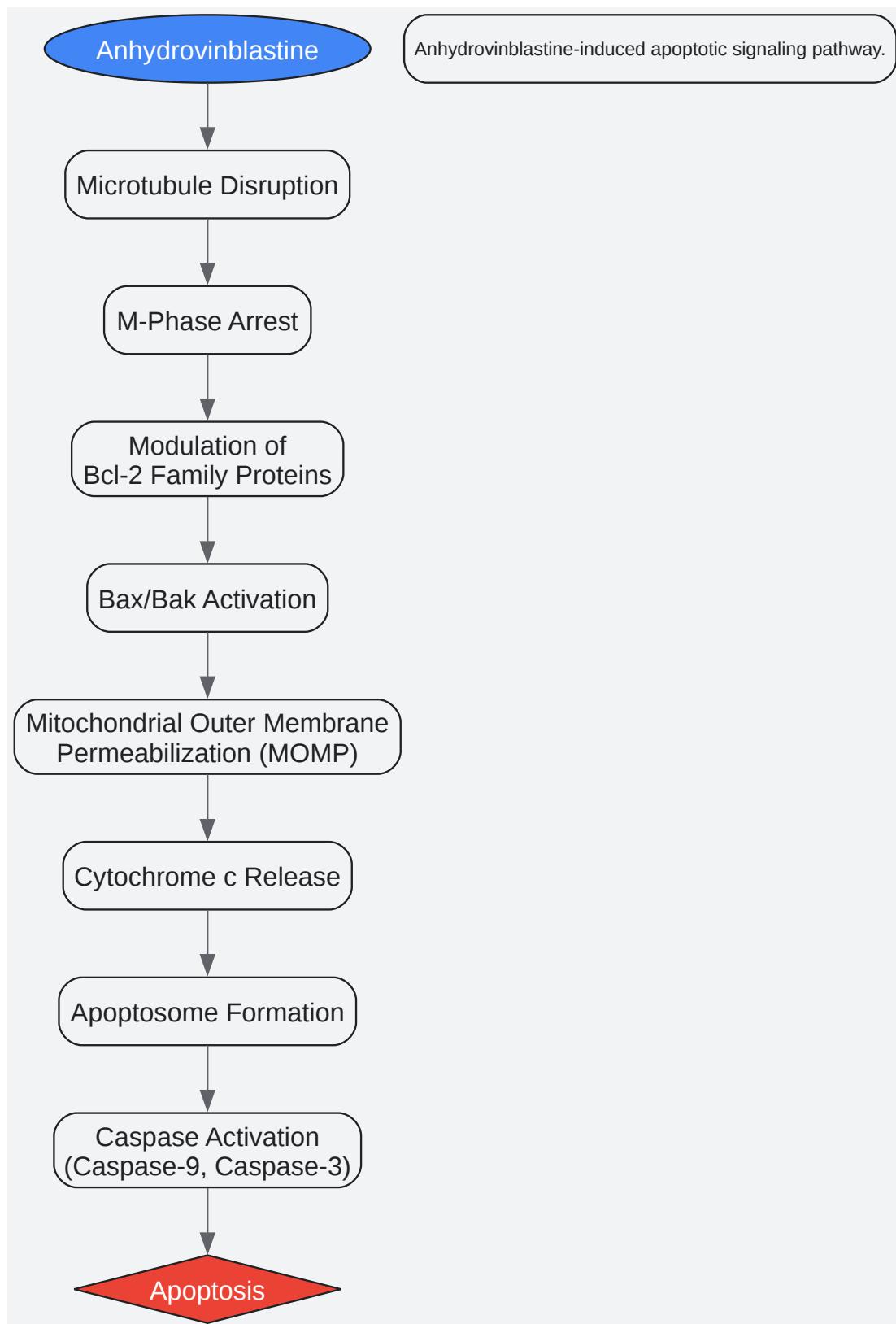


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Anhydrovinblastine's disruption of microtubule dynamics.

## Induction of Apoptosis

The M-phase arrest triggered by **Anhydrovinblastine** ultimately leads to the activation of the intrinsic apoptotic pathway. This involves the modulation of Bcl-2 family proteins and the activation of caspases.

[Click to download full resolution via product page](#)**Anhydrovinblastine**-induced apoptotic signaling pathway.

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## References

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- To cite this document: BenchChem. [Anhydrovinblastine molecular formula and physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1209445#anhydrovinblastine-molecular-formula-and-physical-properties\]](https://www.benchchem.com/product/b1209445#anhydrovinblastine-molecular-formula-and-physical-properties)

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